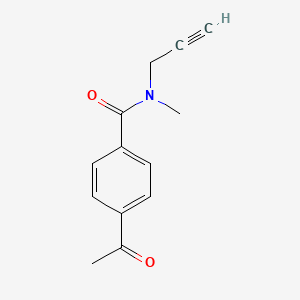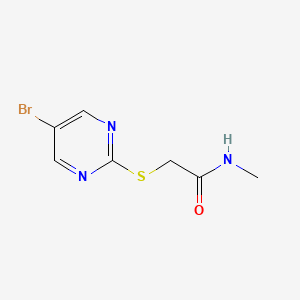
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in treating parasitic infections. This compound has shown significant promise in the treatment of schistosomiasis, a parasitic disease that affects millions of people worldwide. In
Mecanismo De Acción
The mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is not fully understood, but it is thought to involve the disruption of the parasite's nervous system. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is believed to bind to a specific type of calcium channel in the parasite's nervous system, causing paralysis and death of the parasite.
Biochemical and Physiological Effects
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the size of the parasite's reproductive organs, leading to a reduction in the number of eggs produced by the parasite. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has also been shown to reduce the levels of certain enzymes in the parasite, which are important for its survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, with a large body of research available on its pharmacology and mechanism of action. However, there are also some limitations to its use in lab experiments. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is highly specific to schistosomiasis, and may not be effective against other parasitic infections. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are a number of future directions for research on 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide. One area of research is the development of new formulations of the compound, which may improve its efficacy and reduce its side effects. Another area of research is the development of new drugs that target other parasitic infections, using 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide as a model. Finally, there is a need for further research on the mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide, which may lead to the development of new drugs with similar modes of action.
Métodos De Síntesis
The synthesis method of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide involves the reaction of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide with a suitable reagent. The most commonly used reagent is thionyl chloride, which converts the compound into its corresponding sulfonyl chloride. This sulfonyl chloride is then reacted with a suitable amine, such as dimethylamine, to produce 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is caused by a parasitic worm that infects humans and animals, and is prevalent in many parts of the world, particularly in sub-Saharan Africa. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been shown to be highly effective in treating this disease, with a cure rate of up to 90%.
Propiedades
IUPAC Name |
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-15(2)22(19,20)13-6-4-3-5-12(13)21(17,18)10-9-16-8-7-14-11-16/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCTFOEBCBGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Methyl-1,3-oxazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6625959.png)



![2-[(3-cyano-4-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B6625981.png)

![1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B6625996.png)
![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)

![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole](/img/structure/B6626040.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)
![2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B6626052.png)